(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 6-amino-9-methylpurine or 6-amino-9-methyl-2,3,5-trihydroxypurine, is an important purine derivative that is widely used in scientific research due to its unique properties. It is a versatile compound that is used in various biochemical and physiological experiments.
Scientific Research Applications
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is a versatile compound that is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays to study the catalytic activities of enzymes, as a reactant in organic synthesis to prepare other purine derivatives, and as a model compound to study the structure and function of purine-binding proteins. In addition, (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is used in the study of DNA and RNA metabolism, in the identification of new antibiotics, and in the development of new drugs.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine is not fully understood. However, it is believed to interact with purine-binding proteins, which are involved in the regulation of gene expression and other cellular processes. It is also believed to interact with DNA and RNA, which may affect the expression of genes and other cellular processes.
Biochemical and Physiological Effects
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to reduce inflammation, to decrease the risk of cardiovascular disease, and to have anti-aging effects. In addition, it has been shown to have anti-microbial activity, to reduce the risk of cancer, and to have anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the limitations of using (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in laboratory experiments is that it is not very stable and can be degraded by light or heat.
Future Directions
There are several potential future directions for the use of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine in scientific research. It could be used to study the structure and function of purine-binding proteins, to develop new drugs, to identify new antibiotics, and to study the effects of DNA and RNA metabolism. In addition, it could be used to study the effects of cancer and other diseases, to develop new treatments for cardiovascular disease, and to study the effects of aging. Finally, it could be used to study the effects of environmental toxins on human health.
Synthesis Methods
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-olthylpurine can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the reaction of a purine base with a methylating agent, such as dimethyl sulfate, to form the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between a purine base and a methylating agent. Biotransformation involves the use of microorganisms to catalyze the reaction between a purine base and a methylating agent.
properties
IUPAC Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-FSDSQADBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13276-53-4 |
Source
|
Record name | 1-(2'-Deoxy-beta-threopentofuranosyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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